1H-Benzimidazol-2-amine, 1-ethyl-N-phenyl-
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Overview
Description
1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole core. Subsequent alkylation with ethyl halides can introduce the ethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its stable structure.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazol-2-amine: Lacks the ethyl and phenyl groups, making it less hydrophobic.
N-Phenyl-1H-benzo[d]imidazol-2-amine: Similar structure but without the ethyl group.
1-Ethyl-1H-benzo[d]imidazol-2-amine: Similar structure but without the phenyl group.
Uniqueness
1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both ethyl and phenyl groups, which can enhance its hydrophobicity and potentially its biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
116121-25-6 |
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Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-ethyl-N-phenylbenzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-2-18-14-11-7-6-10-13(14)17-15(18)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
KYKKYOKDYUPYHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |
Origin of Product |
United States |
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